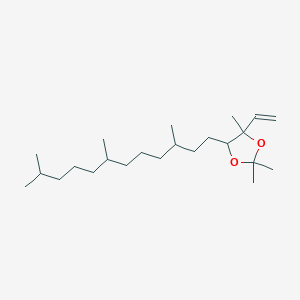methanone CAS No. 91047-90-4](/img/structure/B14371605.png)
[2-(1H-Indol-3-yl)quinolin-4-yl](piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-3-yl)quinolin-4-ylmethanone is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1H-Indol-3-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated derivatives.
科学研究应用
2-(1H-Indol-3-yl)quinolin-4-ylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1H-Indol-3-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety.
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Uniqueness
What sets 2-(1H-Indol-3-yl)quinolin-4-ylmethanone apart is its combination of both indole and quinoline structures, which allows it to interact with a broader range of biological targets. This dual functionality can enhance its therapeutic potential and make it a valuable compound in drug discovery and development.
属性
CAS 编号 |
91047-90-4 |
|---|---|
分子式 |
C23H21N3O |
分子量 |
355.4 g/mol |
IUPAC 名称 |
[2-(1H-indol-3-yl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H21N3O/c27-23(26-12-6-1-7-13-26)18-14-22(25-21-11-5-3-8-16(18)21)19-15-24-20-10-4-2-9-17(19)20/h2-5,8-11,14-15,24H,1,6-7,12-13H2 |
InChI 键 |
DFFYKEGPBYKZGW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

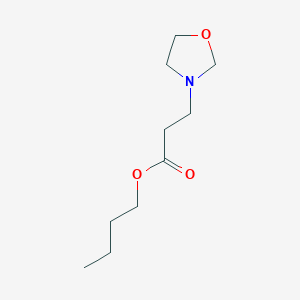
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
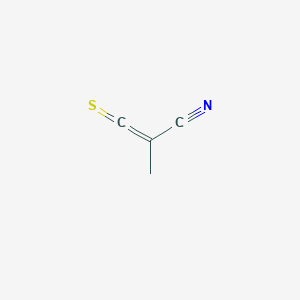
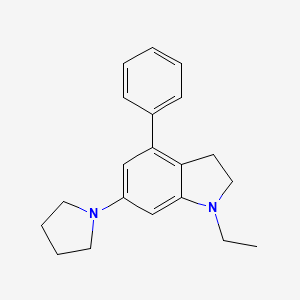
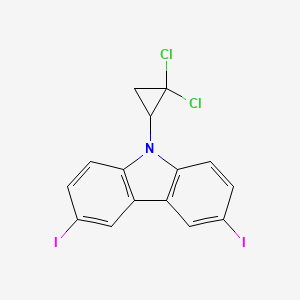
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

